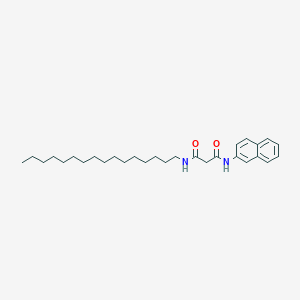![molecular formula C8H11O4P B14242345 [4-(2-Hydroxyethyl)phenyl]phosphonic acid CAS No. 246167-08-8](/img/structure/B14242345.png)
[4-(2-Hydroxyethyl)phenyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Hydroxyethyl)phenyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenyl ring, which is further substituted with a hydroxyethyl group. This compound has the molecular formula C8H11O4P and a molecular weight of 202.14 g/mol
Méthodes De Préparation
The synthesis of [4-(2-Hydroxyethyl)phenyl]phosphonic acid can be achieved through several routes. One common method involves the reaction of 4-bromophenethyl alcohol with triethyl phosphite, followed by hydrolysis to yield the desired product . Another approach includes the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions or via the McKenna procedure, involving bromotrimethylsilane followed by methanolysis . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Analyse Des Réactions Chimiques
[4-(2-Hydroxyethyl)phenyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[4-(2-Hydroxyethyl)phenyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of [4-(2-Hydroxyethyl)phenyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt biochemical pathways and exert various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to [4-(2-Hydroxyethyl)phenyl]phosphonic acid include:
[4-(2-Hydroxyethyl)phenyl]phosphate: Differing by the presence of a phosphate group instead of a phosphonic acid group.
[4-(2-Hydroxyethyl)phenyl]phosphonate: Featuring a phosphonate group.
[4-(2-Hydroxyethyl)phenyl]phosphine: Containing a phosphine group. These compounds share structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and interactions.
Propriétés
Numéro CAS |
246167-08-8 |
|---|---|
Formule moléculaire |
C8H11O4P |
Poids moléculaire |
202.14 g/mol |
Nom IUPAC |
[4-(2-hydroxyethyl)phenyl]phosphonic acid |
InChI |
InChI=1S/C8H11O4P/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4,9H,5-6H2,(H2,10,11,12) |
Clé InChI |
PACYVQCBEYQAOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCO)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)
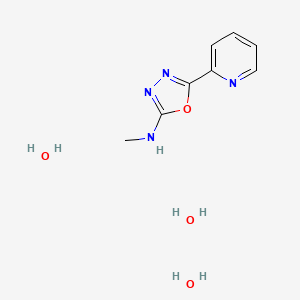

![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)
![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)
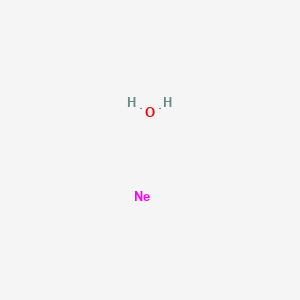
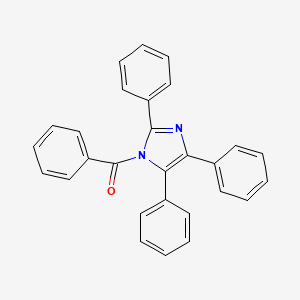
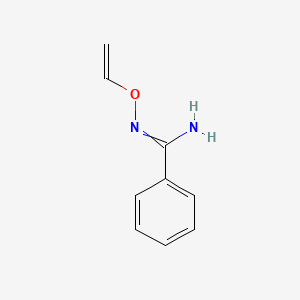
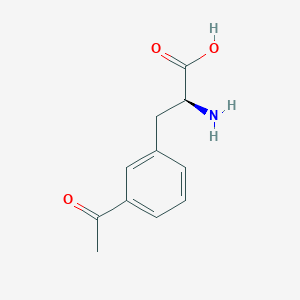
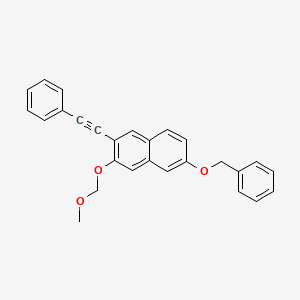
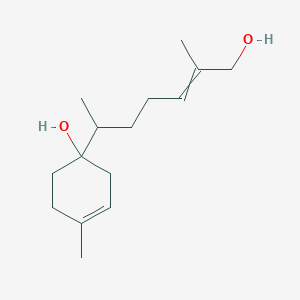
![2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14242334.png)
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]-](/img/structure/B14242339.png)
